molecular formula C10H12ClNO B3031298 n-(2-Chloroethyl)-2-phenylacetamide CAS No. 23547-02-6

n-(2-Chloroethyl)-2-phenylacetamide

Cat. No. B3031298
CAS RN: 23547-02-6
M. Wt: 197.66 g/mol
InChI Key: NBUBQXOXBBMHEY-UHFFFAOYSA-N
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Description

The compound n-(2-Chloroethyl)-2-phenylacetamide, while not directly synthesized or analyzed in the provided papers, is related to a variety of chloroacetamide derivatives that have been studied for their chemical and biological properties. These derivatives exhibit a range of activities, including antiviral, antiapoptotic, and potential therapeutic effects against diseases such as Japanese encephalitis . The structural modifications on the phenylacetamide moiety, such as chloro substitutions and the addition of various functional groups, have been the focus of several studies to understand their impact on the physical, chemical, and biological characteristics of these compounds .

Synthesis Analysis

The synthesis of chloroacetamide derivatives typically involves the acylation of aniline or its derivatives with chloroacetyl chloride or similar acylating agents. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through acetylation, esterification, and ester interchange steps, starting from N-methylaniline and chloracetyl chloride . Similarly, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide . These methods demonstrate the versatility of chloroacetamide derivatives as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structures of chloroacetamide derivatives have been elucidated using various spectroscopic techniques, including FTIR, Raman, NMR, and X-ray crystallography. For example, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide revealed intermolecular hydrogen bonding patterns and the planarity of the phenyl rings and acetamide group . The crystal structures of other derivatives, such as N-(4-methyl phenyl)-2,2,2-trichloroacetamide, have also been determined, providing insights into the orientation of substituents and the impact on molecular conformation .

Chemical Reactions Analysis

Chloroacetamide derivatives can act as electrophilic building blocks for the formation of more complex structures. For instance, 2-Chloro-N-phenylacetamide was used to synthesize thiazolo[3,2-a]pyrimidinone products through ring annulation reactions . The reactivity of these compounds is influenced by the presence of the chloro group and the nature of the substituents on the phenyl ring, which can lead to a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives are closely related to their molecular structure. The presence of electron-withdrawing groups, such as chloro substituents, can affect the vibrational frequencies of the amide bond, as observed in FTIR and Raman studies . The steric influence of substituents like the methyl group has been investigated to understand its effect on characteristic frequencies of the amide group . Additionally, the synthesis and characterization of silylated derivatives of N-(2-hydroxyphenyl)acetamide have provided further insights into the reactivity and stability of these compounds .

Scientific Research Applications

  • Antimicrobial Applications

    • N-phenylacetamide derivatives, including those similar to N-(2-Chloroethyl)-2-phenylacetamide, have been studied for their antimicrobial properties. A study demonstrated the synthesis of novel N-phenylacetamide analogs with significant in vitro antimicrobial activity against various fungal and bacterial strains, suggesting potential applications in combating microbial infections (Jayadevappa et al., 2012).
  • Anticonvulsant Activity

    • Research has been conducted on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, closely related to N-(2-Chloroethyl)-2-phenylacetamide, to evaluate their anticonvulsant activity. This study found that certain derivatives exhibited significant anticonvulsant effects, pointing to potential therapeutic applications in treating seizure disorders (Soyer et al., 2004).
  • Antileukemic Activity

    • N-(2-Chloroethyl)-2-phenylacetamide derivatives have been investigated for their antineoplastic activities, particularly against leukemia. One study synthesized esters of hecogenin and aza-homo-hecogenin with these compounds, observing significant antileukemic effects in rodent models (Camoutsis et al., 2005).
  • Chemical Synthesis and Analysis

    • These compounds have been used as building blocks in chemical synthesis. For instance, 2-Chloro-N-phenylacetamide was used to synthesize thiazolo[3,2-a]pyrimidinone derivatives, highlighting its utility in the development of novel chemical entities (Janardhan et al., 2014).
  • Quantitative Structure-Retention Relationships (QSRR)

    • N-phenylacetamide derivatives, similar to N-(2-Chloroethyl)-2-phenylacetamide, have been analyzed using QSRR, linking their chemical structure to biological activity. This approach helps in predicting the biological properties of these compounds based on their chromatographic retention behaviors (Vaštag et al., 2014).
  • Electrochemical Studies

    • The electrochemical reduction of 2-chloro-N-phenylacetamides has been explored, providing insights into their reactivity and potential applications in electrochemical processes (Pasciak et al., 2014).
  • Quantitative Structure-Activity Relationships (QSAR) in Herbicides

    • N-phenylacetamides have been studied for their herbicidal activity using QSAR. This research helps understand how the molecular structure of these compounds relates to their herbicidal effectiveness (Chen et al., 1999).
  • Microwave-Assisted Synthesis

    • Studies have explored the microwave-assisted synthesis of N-phenylacetamide derivatives, including techniques like benzylation. This research contributes to the development of more efficient and eco-friendly synthesis methods (Mijin et al., 2008).

Future Directions

While specific future directions for “n-(2-Chloroethyl)-2-phenylacetamide” are not available, research into similar compounds, such as tris(2-chloroethyl) phosphate, is ongoing, with studies assessing their response to various environmental factors .

properties

IUPAC Name

N-(2-chloroethyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUBQXOXBBMHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946310
Record name N-(2-Chloroethyl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Chloroethyl)-2-phenylacetamide

CAS RN

23547-02-6
Record name NSC126129
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chloroethyl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DC Fessler - 1969 - search.proquest.com
Medicinal preparations derived from the dried venom of a Chinese toad Bufo gargarizans and from the white squill Scilla maritima have heen used for the treatment of a wide variety of …
Number of citations: 0 search.proquest.com

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